molecular formula C7H7ClN2O2 B1465996 Methyl 2-amino-6-chloronicotinate CAS No. 849805-25-0

Methyl 2-amino-6-chloronicotinate

Cat. No. B1465996
M. Wt: 186.59 g/mol
InChI Key: JEIXBBIBJBCFBI-UHFFFAOYSA-N
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Patent
US07829585B2

Procedure details

Concentrated sulfuric acid (25 mL) and 2-amino-6-chloro-nicotinic acid (4.3 g, 25 mmol) described in Production Example 4-1-1A (or 4-1-1B) were added to methanol (50 mL) while cooling with ice followed by stirring for 5 hours at 70° C. After allowing to cool on standing, the reaction mixture was neutralized with sodium bicarbonate (90 g). The resulting solid was filtered to obtain the title compound (3.2 g, 17 mmol, 68%) as a pale brown solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[N:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[C:17](=O)(O)[O-].[Na+]>CO>[CH3:17][O:10][C:9](=[O:11])[C:8]1[CH:12]=[CH:13][C:14]([Cl:16])=[N:15][C:7]=1[NH2:6] |f:2.3|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=N1)Cl
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring for 5 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(C1=C(N=C(C=C1)Cl)N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17 mmol
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.